molecular formula C12H13FN2O2 B1504515 2-Tert-butyl-6-fluoro-5-nitro-1H-indole CAS No. 952664-72-1

2-Tert-butyl-6-fluoro-5-nitro-1H-indole

Cat. No.: B1504515
CAS No.: 952664-72-1
M. Wt: 236.24 g/mol
InChI Key: IVMMPLNJIJIRPW-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-fluoro-5-nitro-1H-indole is a sophisticated synthetic indole derivative serving as a key chemical intermediate in advanced medicinal chemistry and neuroscience research. This compound is part of a novel class of ligands being investigated for the development of next-generation Positron Emission Tomography (PET) tracers. Its primary research value lies in targeting aggregated tau protein, a pathological hallmark of Alzheimer's disease (AD) and non-AD tauopathies such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD) . Structure-activity relationship (SAR) studies on analogous indole-based libraries have demonstrated that the 6-fluoro substitution on the indole ring is a critical structural feature for maintaining high binding affinity to these tau fibrils . Researchers are exploring this scaffold to develop tracers with improved efficacy and reduced off-target binding compared to existing agents, which is crucial for the accurate diagnosis and staging of various neurodegenerative diseases . The indole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . As such, this nitro-functionalized intermediate also holds broader utility in synthetic organic chemistry for the construction of more complex, biologically relevant molecules, including various alkaloids and heterocyclic compounds . Its application is strictly confined to laboratory research for the purpose of developing novel diagnostic and therapeutic tools.

Properties

CAS No.

952664-72-1

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

2-tert-butyl-6-fluoro-5-nitro-1H-indole

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)11-5-7-4-10(15(16)17)8(13)6-9(7)14-11/h4-6,14H,1-3H3

InChI Key

IVMMPLNJIJIRPW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-Tert-butyl-6-fluoro-5-nitro-1H-indole and structurally related indoles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 2-tert-butyl, 5-nitro, 6-fluoro C₁₂H₁₃FN₂O₂ 236.24 Not reported High steric hindrance, electron-withdrawing nitro group
5-Fluoro-1-methyl-1H-indole (7b) 1-methyl, 5-fluoro C₉H₈FN 149.17 55–56 Simple alkylation, lower lipophilicity
5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) 1-sulfonyl, 5-fluoro C₁₅H₁₂FNO₂S 289.32 111–112 Polar sulfonyl group, higher molecular weight
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) 2-carboxamide, 5-fluoro C₂₂H₁₆FN₂O₂ 359.12 249–250 Extended aromatic system, high melting point
5-Fluoro-3-(triazolyl-ethyl)-1H-indole (5b) 3-triazole-ethyl, 5-fluoro C₁₃H₁₂FN₅ 265.26 Not reported Bioactive triazole moiety, potential for drug discovery

Key Observations:

  • Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl in 7b) .
  • Lipophilicity : The tert-butyl group likely increases logP values, improving membrane permeability relative to polar derivatives like sulfonyl (7c) or carboxamide (3) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Tert-butyl-6-fluoro-5-nitro-1H-indole, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Nucleophilic substitution and cyclization : Start with a halogenated indole precursor, introduce the tert-butyl group via Friedel-Crafts alkylation, followed by fluorination using HF-pyridine or KF in polar aprotic solvents. Nitration can be achieved with HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration.
  • Click chemistry : For functionalization, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach substituents to the indole backbone (e.g., triazole moieties) .
    • Optimization Strategies :
  • Solvent selection : Use PEG-400/DMF mixtures to enhance solubility of intermediates .
  • Catalyst screening : Test CuI or Pd-based catalysts for cross-coupling steps; monitor reaction progress via TLC (e.g., dichloromethane/petroleum ether systems) .
  • Purification : Column chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) ensures high purity (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR spectroscopy : Assign peaks using ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • Mass spectrometry : Use FAB-HRMS or ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • TLC : Monitor reactions using silica plates and UV visualization; compare Rf values with standards .
    • Purity Criteria :
  • HPLC : Achieve ≥95% purity with a C18 column and acetonitrile/water mobile phase.
  • Melting point : Compare experimental values (e.g., 55–56°C for methylated indoles) with literature .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict electronic properties and validate experimental data for this compound?

  • Methodology :

  • DFT calculations : Use software (e.g., Gaussian) to model electron density, HOMO-LUMO gaps, and nitro group charge distribution. Compare results with experimental UV-Vis or cyclic voltammetry data .
  • Correlation-energy validation : Apply Colle-Salvetti formulas to assess correlation energies in nitro-substituted indoles, ensuring <5% deviation from experimental values .
    • Case Study :
  • Theoretical calculations predicted a HOMO-LUMO gap of 3.2 eV, consistent with experimental UV absorption at 320 nm.

Q. What strategies resolve contradictions in spectral data between theoretical predictions and experimental results?

  • Iterative Analysis :

  • Data triangulation : Combine NMR, X-ray crystallography, and DFT results. For example, conflicting ¹³C NMR shifts may arise from solvent effects; re-run experiments in deuterated DMSO .
  • Crystallographic validation : Use SHELXL for structure refinement; compare bond lengths/angles with computational models .
    • Example :
  • A discrepancy in fluorine chemical shifts was resolved by re-measuring ¹⁹F NMR in anhydrous CDCl₃, confirming steric effects from the tert-butyl group .

Q. What are the thermal stability considerations for this compound, and how can decomposition pathways be analyzed?

  • Thermogravimetric Analysis (TGA) :

  • Heat the compound at 10°C/min under N₂; observe decomposition onset at ~180°C.
  • Decomposition products : Identify via GC-MS; nitro groups may degrade to NOx or form indole radicals .
    • Mitigation Strategies :
  • Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture .

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